molecular formula C13H11F2N B8169558 4',6-Difluoro-4-methyl-[1,1'-biphenyl]-3-amine

4',6-Difluoro-4-methyl-[1,1'-biphenyl]-3-amine

Cat. No.: B8169558
M. Wt: 219.23 g/mol
InChI Key: JALQASRTBSGZIZ-UHFFFAOYSA-N
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Description

4’,6-Difluoro-4-methyl-[1,1’-biphenyl]-3-amine is an organic compound characterized by the presence of fluorine atoms and a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation process, which can be achieved through various routes, including metal-mediated stepwise reactions and radical processes

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of non-ozone depleting difluorocarbene reagents has also been explored to streamline the production process and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4’,6-Difluoro-4-methyl-[1,1’-biphenyl]-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where fluorine atoms or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized biphenyl derivatives, while substitution reactions can produce a wide range of substituted biphenyl compounds .

Mechanism of Action

The mechanism of action of 4’,6-Difluoro-4-methyl-[1,1’-biphenyl]-3-amine involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms can enhance the compound’s binding affinity to specific targets, influencing its biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’,6-Difluoro-4-methyl-[1,1’-biphenyl]-3-amine is unique due to its specific substitution pattern and the presence of both fluorine and amine groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

4-fluoro-5-(4-fluorophenyl)-2-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N/c1-8-6-12(15)11(7-13(8)16)9-2-4-10(14)5-3-9/h2-7H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALQASRTBSGZIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)C2=CC=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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